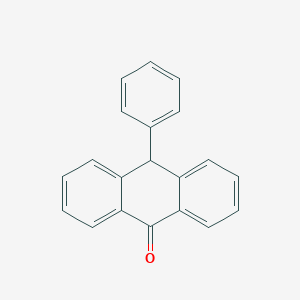
10-phenyl-10H-anthracen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-phenyl-10H-anthracen-9-one, also known as phenanthrenequinone, is a chemical compound that belongs to the anthraquinone family. It is a yellow crystalline powder that has been extensively studied for its various applications in scientific research.
科学的研究の応用
10-phenyl-10H-anthracen-9-one has been extensively studied for its various applications in scientific research. It has been used as a photosensitizer in photodynamic therapy for the treatment of cancer. It has also been used as a fluorescent probe for the detection of amino acids and proteins. Additionally, it has been used as a redox mediator in electrochemical sensors and as an electron acceptor in organic solar cells.
作用機序
The mechanism of action of 10-phenyl-10H-anthracen-9-one is complex and varies depending on its application. In photodynamic therapy, it works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. In fluorescent probes, it works by binding to specific amino acids or proteins, resulting in a change in fluorescence intensity. In electrochemical sensors, it works by accepting or donating electrons during the redox reaction. In organic solar cells, it works by accepting electrons from the donor material, resulting in the generation of a photocurrent.
生化学的および生理学的効果
The biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one are also complex and depend on its application. In photodynamic therapy, it can induce cell death in cancer cells. In fluorescent probes, it can be used to detect specific amino acids or proteins. In electrochemical sensors, it can be used to detect specific analytes. In organic solar cells, it can be used to generate a photocurrent.
実験室実験の利点と制限
10-phenyl-10H-anthracen-9-one has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used for various applications in scientific research. Another advantage is its stability, as it can be stored for long periods without degradation. However, one limitation is its solubility, as it is only soluble in organic solvents. Another limitation is its toxicity, as it can be harmful if ingested or inhaled.
将来の方向性
There are several future directions for the research of 10-phenyl-10H-anthracen-9-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications in scientific research, such as in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one.
合成法
The synthesis of 10-phenyl-10H-anthracen-9-one involves the oxidation of 10-phenyl-10H-anthracen-9-one using various oxidizing agents such as potassium permanganate, chromic acid, or nitric acid. The reaction yields 10-phenyl-10H-anthracen-9-onequinone, which can then be purified using recrystallization techniques.
特性
CAS番号 |
14596-70-4 |
|---|---|
製品名 |
10-phenyl-10H-anthracen-9-one |
分子式 |
C20H14O |
分子量 |
270.3 g/mol |
IUPAC名 |
10-phenyl-10H-anthracen-9-one |
InChI |
InChI=1S/C20H14O/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,19H |
InChIキー |
BYFBRCKXSMTARY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
正規SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



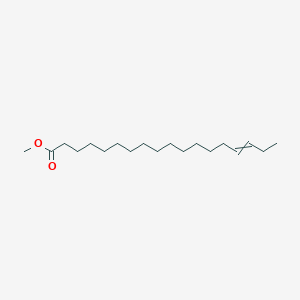
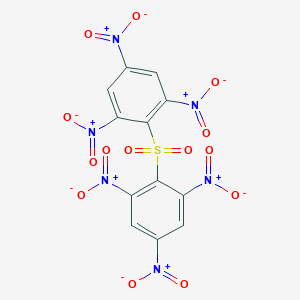
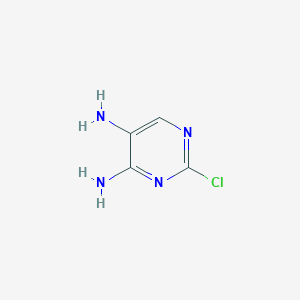
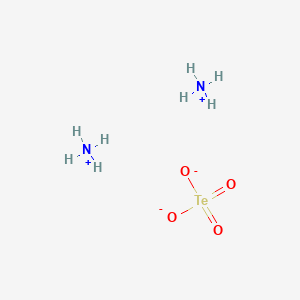
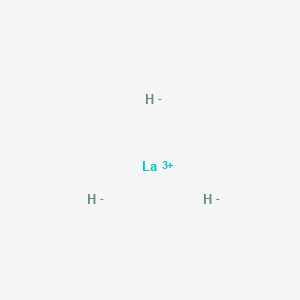
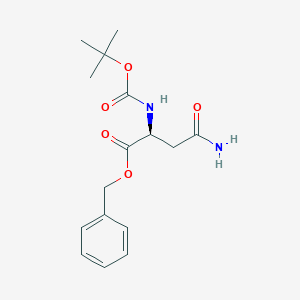
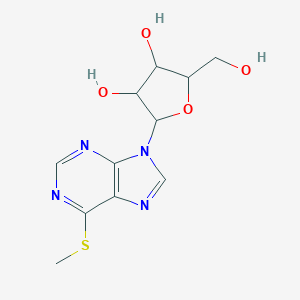
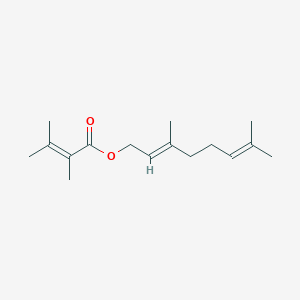
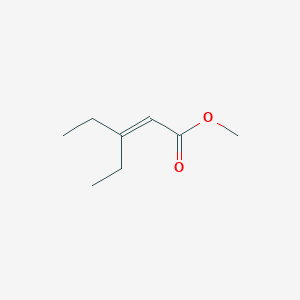
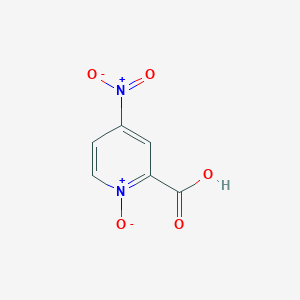
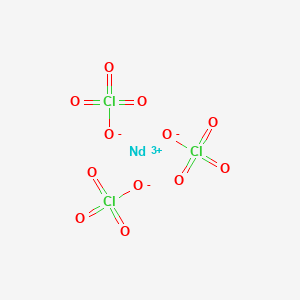
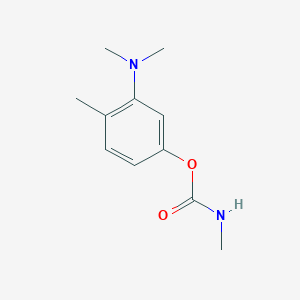
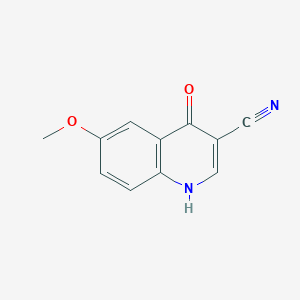
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)